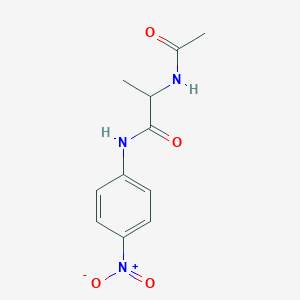

N-Acetyl-L-alanine 4-nitroanilide

Description

Historical Development of Chromogenic Substrates for Enzyme Activity Analysis

The study of enzyme kinetics, the measurement of the rates of enzyme-catalyzed reactions, began to take its modern form in the early 20th century. wikipedia.orgdaneshyari.com Early methods often relied on measuring changes in the physical or chemical properties of the substrate or product over time, such as changes in optical rotation or pH. daneshyari.com However, these methods could be cumbersome and lacked the sensitivity needed for many applications.

The development of chromogenic substrates in the 1970s revolutionized enzyme analysis. diapharma.comnih.gov These synthetic peptides were designed to react with proteolytic enzymes to produce a colored product. diapharma.com This innovation allowed researchers to follow the progress of an enzymatic reaction by simply measuring the change in color, a process that is easily automated and highly sensitive. nih.gov

The core principle behind these substrates is the attachment of a chromophoric group, such as p-nitroaniline, to a peptide chain that is recognized by a specific enzyme. diapharma.com When the enzyme cleaves the peptide bond, the colored p-nitroaniline is released, and its concentration can be determined spectrophotometrically. pubcompare.ai The rate of color development is directly proportional to the enzyme's activity. diapharma.comchromogenicsubstrates.com This technology quickly became a vital tool in both basic research and clinical diagnostics, particularly for studying the enzymes involved in blood coagulation and fibrinolysis. diapharma.comnih.gov

The Role of N-Acetyl-L-alanine 4-nitroanilide as a Diagnostic Reagent in Enzyme Research

This compound serves as a valuable diagnostic reagent, primarily as a substrate in enzyme assays. chemimpex.com Its stability and solubility in common laboratory solvents make it a practical tool for a variety of experimental setups. chemimpex.com

The primary application of this compound is in the detection and quantification of protease activity. chemimpex.com Proteases are enzymes that catalyze the breakdown of proteins. By using this compound, researchers can measure the activity of specific proteases in a sample. chemimpex.com For example, it is used to assay for L-alanine aminopeptidase (B13392206), an enzyme found in the cell walls of some bacteria. The cleavage of the substrate by this enzyme releases yellow 4-nitroaniline (B120555), indicating the presence of gram-negative bacteria. gbiosciences.com

The use of this compound allows for the investigation of enzyme kinetics and mechanisms. chemimpex.comwikipedia.org By measuring the rate of the reaction at different substrate concentrations, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's efficiency and its affinity for the substrate. chromogenicsubstrates.com

Scope and Significance of this compound in Protease and Peptidase Studies

This compound and similar compounds are particularly significant in the study of proteases and peptidases, which are hydrolase enzymes involved in a vast array of biological processes. chemimpex.comnih.govlongdom.org These enzymes are crucial for everything from protein digestion to the regulation of cellular signaling pathways. longdom.org

In research, this compound is used to study serine proteases. moleculardepot.comnih.gov For instance, derivatives like N-acetyl-(L-Ala)3-p-nitroanilide are specific substrates for elastase, a type of serine protease. dartmouth.edunih.gov The specificity of these substrates allows for the detailed characterization of individual enzymes within complex biological samples. nih.gov The significance of the N-acyl residue of L-alanyl-L-alanyl-L-alanine p-nitroanilide has been studied to understand its cleavage by pancreatic elastase. nih.gov

The ability to accurately measure the activity of specific proteases and peptidases is essential for understanding their roles in health and disease. nih.gov Irregular peptidase function has been linked to numerous pathological conditions. nih.gov Therefore, substrates like this compound are not only tools for basic research but also have potential applications in the development of diagnostic assays and the screening of potential drug candidates that target specific enzymes. chemimpex.comnih.gov

Table 2: Examples of Enzymes Studied Using Alanine (B10760859) 4-Nitroanilide Substrates

| Enzyme | Substrate | Research Application |

| Elastase | N-acetyl-(L-Ala)3-p-nitroanilide | Determination of elastase activity. dartmouth.edunih.gov |

| L-alanine aminopeptidase | H-Ala-pNA·HCl | Detection of gram-negative bacteria. gbiosciences.com |

| Porcine Alanine Aminopeptidase (pAAP) | N-acetyl-alanine p-nitroanilide (AANA) | Monitoring the catalytically competent form of the enzyme during purification. pubcompare.ai |

| Chymotrypsin-like serine protease | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | Chromogenic substrate for activity screening. scientificlabs.com |

| Pancreatic elastase | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | Quantification of elastase activity. scientificlabs.comsigmaaldrich.com |

| Serine endopeptidase | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | Chromogenic substrate for activity screening. scientificlabs.com |

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-7(12-8(2)15)11(16)13-9-3-5-10(6-4-9)14(17)18/h3-7H,1-2H3,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYZSYDGJGVCHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Hydrolysis and Substrate Recognition

Mechanisms of Peptide Bond Cleavage by Enzymes Utilizing N-Acetyl-L-alanine 4-nitroanilide

The enzymatic hydrolysis of this compound involves the cleavage of the peptide bond between the L-alanine residue and the 4-nitroaniline (B120555) moiety. khanacademy.orgyoutube.com This reaction is catalyzed by various proteases through a nucleophilic attack on the carbonyl carbon of the amide bond. youtube.com In serine proteases, for instance, a catalytic triad (B1167595) of amino acids in the active site facilitates this process. The hydrolysis of the amide bond releases 4-nitroaniline, a chromogenic product whose absorbance can be monitored over time to determine the rate of the enzymatic reaction. nhsjs.com

The general mechanism of peptide bond cleavage by proteolytic enzymes involves the activation of a water molecule to act as a nucleophile. nih.gov This activated water molecule then attacks the scissile peptide bond, leading to the formation of a tetrahedral intermediate, which subsequently collapses to break the bond and release the products. khanacademy.org The specificity of an enzyme for a particular substrate is determined by the precise arrangement of amino acid residues in its active site, which creates a binding pocket that complements the shape and chemical properties of the substrate.

Identification and Characterization of Enzymes Hydrolyzing this compound

L-alanine aminopeptidase (B13392206), an enzyme found in the cell walls of some bacteria, is known to cleave L-alanine from various peptides. gbiosciences.com The hydrochloride salt of L-Alanine 4-nitroanilide serves as a substrate for this enzyme, and its hydrolysis, which releases the yellow 4-nitroaniline, can be used to detect the presence of gram-negative bacteria, as significant L-alanine aminopeptidase activity is specific to these microbes. gbiosciences.com

Acylpeptide hydrolase (APEH) is a serine protease that catalyzes the removal of an N-acylated amino acid from a peptide. nih.gov This exopeptidase activity can be measured by monitoring the hydrolysis of the synthetic substrate N-acetyl-L-alanine p-nitroanilide (AANA). nih.gov APEH is involved in the recycling of amino acids from acylated peptides and the degradation of oxidized proteins. nih.gov Studies have shown that APEH activity can be determined in cell homogenates by spectrophotometrically monitoring the hydrolysis of N-acetyl-L-alanine-nitroanilide. nih.gov Research on APEH sequence variants has demonstrated that certain mutations can lead to a significant decrease in enzyme activity as assessed with this standard substrate. nih.gov

Table 1: Acylpeptide Hydrolase (APEH) Activity with this compound

| Enzyme Source | Substrate | Method of Detection | Key Finding | Reference |

| Cell Homogenates | N-acetyl-L-alanine-nitroanilide | Spectrophotometry | Missense sequence variants can decrease enzyme activity. | nih.gov |

| Rat Seminiferous Epithelium | N-acetyl-L-alanine p-nitroanilide (AANA) | Spectrophotometry (410 nm) | APEH exhibits exopeptidase activity. | nih.gov |

| Saliva | Acetylalanine p-nitroanilide (AANA) | Spectrophotometry (405 nm) | APEH hydrolyzes AANA to produce nitroaniline. | researchgate.net |

N-acetyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide (AcAla3NA) has been established as a specific chromogenic substrate for elastase. capes.gov.br Its hydrolysis can be monitored spectrophotometrically at 410 nm. capes.gov.br The rate of its hydrolysis by other proteases like α-chymotrypsin and trypsin is significantly lower compared to elastase, making it a highly specific probe for elastase activity. capes.gov.br Similarly, N-Succinyl-Ala-Ala-Ala-p-nitroanilide is another peptide substrate routinely used to assay elastase activity and can also be used for other enzymes like alkaline proteases. sigmaaldrich.comscientificlabs.ie The cleavage of these substrates releases p-nitroaniline, allowing for a colorimetric assay of enzyme activity. sigmaaldrich.com The N-acyl residue of L-alanyl-L-alanyl-L-alanine p-nitroanilide has been shown to be significant for its cleavage by pancreatic elastase. nih.gov

Table 2: Elastase and Serine Protease Activity with Alanine-p-nitroanilide Substrates

| Enzyme | Substrate | Key Finding | Reference |

| Elastase | N-acetyl-L-Ala-L-Ala-L-Ala-p-nitroanilide (AcAla3NA) | Highly specific substrate for elastase. | capes.gov.brnih.gov |

| Pancreatic Elastase | L-alanyl-L-alanyl-L-alanine p-nitroanilide | The N-acyl residue is significant for cleavage. | nih.gov |

| Leukocyte Elastase | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | Used to determine enzyme activity. | sigmaaldrich.com |

| Chymotrypsin-like serine protease | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | Chromogenic substrate for this class of enzymes. | scientificlabs.ie |

Molecular Determinants of Enzyme-Substrate Specificity with this compound

The specificity of an enzyme for this compound is dictated by the three-dimensional structure of its active site. The amino acid residues lining the active site form a pocket that accommodates the substrate through a combination of shape complementarity and chemical interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov For instance, the N-acetyl group and the alanine (B10760859) side chain of the substrate fit into specific sub-pockets within the enzyme's active site, while the p-nitroanilide group often interacts with a region that facilitates the stabilization of the leaving group after cleavage.

The binding of a substrate like this compound to an enzyme's active site is not a simple "lock and key" event but rather an "induced fit" process. nih.gov The initial interaction between the enzyme and substrate can induce conformational changes in the enzyme's active site. nih.govresearchgate.net This flexibility allows the active site to adopt a conformation that is more complementary to the transition state of the reaction, thereby lowering the activation energy. researchgate.net These conformational shifts can involve the movement of loops or domains of the protein to properly orient the catalytic residues and the substrate for efficient catalysis. researchgate.netnih.gov The binding of the substrate can lead to the ordering of previously flexible loops in the active site, creating a more precise environment for the chemical reaction to occur. nih.gov

Role of Substrate Side Chains in this compound Recognition

The specificity of an enzyme towards its substrate is a cornerstone of biocatalysis, ensuring that precise biochemical reactions occur at the correct time and place. In the context of the enzymatic hydrolysis of this compound, the side chain of the L-alanine residue plays a pivotal role in its recognition and subsequent cleavage by specific proteases. The nature of this side chain—in this case, a simple methyl group—is a primary determinant of which enzymes can bind to and process the molecule.

The active site of an enzyme is a three-dimensional pocket or groove lined with amino acid residues. The arrangement and chemical properties of these residues create a microenvironment that is complementary to the shape, size, and charge of the specific substrate it is meant to bind. For this compound, enzymes that preferentially cleave it, such as certain aminopeptidases, possess an active site specifically adapted to accommodate the small, nonpolar methyl group of the alanine side chain. nih.govwikipedia.org This "lock-and-key" or "induced-fit" model ensures a high degree of substrate specificity.

The critical role of the substrate's side chain is vividly illustrated when comparing the enzymatic hydrolysis of different N-acetyl-L-amino acid 4-nitroanilides. For instance, enzymes like elastase show a marked preference for substrates containing alanine residues. Research has demonstrated that substrates like N-acetyl-(L-Ala)3-p-nitroanilide are hydrolyzed very efficiently by elastase, whereas their hydrolysis by other proteases such as trypsin or chymotrypsin (B1334515) is negligible. dartmouth.edunih.gov This is because the active sites of trypsin and chymotrypsin are shaped to bind larger or charged side chains, like those of arginine/lysine (for trypsin) or aromatic amino acids (for chymotrypsin), and cannot effectively bind the small alanine side chain.

Conversely, some proteases are specifically adapted to recognize and cleave peptides at the L-alanine residue. nih.gov Alanine aminopeptidases, for example, are a class of exoproteases that catalyze the removal of N-terminal amino acids from peptides and proteins, with a strong preference for alanine. nih.gov The hydrolysis of this compound by these enzymes releases p-nitroaniline, a chromogenic compound that allows for easy spectrophotometric monitoring of the enzyme's activity.

The interaction between the substrate side chain and the enzyme's active site is governed by non-covalent forces, primarily van der Waals interactions for a nonpolar side chain like alanine's methyl group. nih.gov The cumulative effect of these interactions ensures stable binding in the correct orientation for catalysis to occur. If the side chain is altered—for example, if alanine is replaced by a bulkier amino acid like phenylalanine or a charged one like aspartic acid—the substrate may no longer fit properly into the active site of an alanine-specific protease, leading to a dramatic decrease in the rate of hydrolysis. This principle of side-chain-mediated recognition is fundamental to the substrate specificity observed across all classes of proteases. nih.gov

The following table summarizes research findings on the specificity of various proteases, illustrating the importance of the substrate's amino acid side chain in enzymatic recognition.

| Substrate | Enzyme | Relative Rate of Hydrolysis | Primary Side Chain(s) Recognized |

| N-acetyl-(L-Ala)3-p-nitroanilide | Pancreatic Elastase | 100% | Small, nonpolar (Alanine) |

| N-acetyl-(L-Ala)3-p-nitroanilide | α-Chymotrypsin | 0.02% dartmouth.edu | Aromatic (e.g., Phenylalanine) |

| N-acetyl-(L-Ala)3-p-nitroanilide | Trypsin | 0.001% dartmouth.edu | Positively charged (Lys, Arg) |

| N-glutaryl-L-phenylalanine-p-nitroanilide | α-Chymotrypsin | High | Aromatic (Phenylalanine) |

| Nα-Acetyl-L-arginine 4-nitroanilide | Trypsin-like enzymes | High | Positively charged (Arginine) |

Kinetic and Mechanistic Investigations Using N Acetyl L Alanine 4 Nitroanilide

Steady-State Enzyme Kinetics with N-Acetyl-L-alanine 4-nitroanilide

Steady-state kinetics is a cornerstone of enzymology, providing critical insights into the catalytic process. This compound is an ideal substrate for these studies due to the ease of detecting its hydrolysis product.

Determination of Michaelis-Menten Parameters (Km, Vmax) for this compound Hydrolysis

The Michaelis-Menten model is fundamental to understanding enzyme kinetics. The parameters Km (Michaelis constant) and Vmax (maximum reaction velocity) are crucial for characterizing an enzyme's interaction with a substrate. Km represents the substrate concentration at which the reaction rate is half of Vmax, and it is often used as a measure of the enzyme's affinity for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

The hydrolysis of this compound by various enzymes has been characterized by determining these parameters. For instance, the hydrolysis of a similar p-nitroanilide substrate, N-glutaryl-L-phenylalanine p-nitroanilide, by α-chymotrypsin has been shown to follow Michaelis-Menten kinetics. nih.gov In such studies, the reaction rate is measured at different concentrations of this compound, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

Table 1: Michaelis-Menten Parameters for Hydrolysis of p-Nitroanilide Substrates

| Enzyme | Substrate | Km (µM) | Vmax (µmol min⁻¹ mg⁻¹) | Reference |

| Calf Intestine Alkaline Phosphatase | 4-nitrophenyl phosphate (B84403) | 40 ± 3 | 72.8 ± 1.2 | nih.gov |

| Penicillin G Acylase (Wild-type) | 4-nitrophenyl acetate (B1210297) | - | - | researchgate.net |

| Penicillin G Acylase (F360V mutant) | 4-nitrophenyl acetate | - | - | researchgate.net |

| α-Chymotrypsin | N-glutaryl-L-phenylalanine p-nitroanilide | - | - | nih.govnih.gov |

Catalytic Efficiency (kcat/Km) in this compound-mediated Reactions

The catalytic efficiency, represented by the ratio kcat/Km, is a measure of how efficiently an enzyme converts a substrate into a product. youtube.comyoutube.commedchemexpress.comcapes.gov.br kcat, the turnover number, is the number of substrate molecules converted to product per enzyme molecule per unit of time. youtube.com A high kcat/Km value indicates a highly efficient enzyme.

For the hydrolysis of 4-nitrophenyl phosphate by calf intestine alkaline phosphatase, the catalytic efficiency (kcat/Km) was determined to be 2.44 ± 0.16 × 105 M-1s-1. nih.gov In studies involving human transaminases, the kcat/Km values were used to demonstrate the enzymes' high specificity for their natural substrates, with discrimination against other substrates like L-alanine by a factor of about 106. nih.gov

Pre-Steady-State Kinetic Studies with this compound

Elucidation of Transient Intermediates in this compound Hydrolysis (e.g., Tetrahedral Intermediates, Acyl-Enzyme)

The hydrolysis of amide substrates like this compound by serine proteases is proposed to proceed through the formation of transient intermediates, including a tetrahedral intermediate and an acyl-enzyme intermediate. However, direct spectroscopic evidence for a tetrahedral intermediate in the hydrolysis of nitroanilide substrates by serine proteases has been challenging to obtain. nih.gov Some studies have reported "burst" kinetics, suggesting the rapid formation of an intermediate, but these have also been attributed to experimental artifacts such as incomplete mixing or substrate heterogeneity. nih.gov

Rate Constants for Individual Steps in this compound Catalysis

Pre-steady-state kinetic studies aim to determine the rate constants for individual steps of the reaction, such as the acylation and deacylation steps in serine protease catalysis. For example, in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase, a pre-steady-state burst of 4-nitrophenol (B140041) release was observed, allowing for the determination of rate constants for acylation and deacylation. researchgate.net

Environmental and Physico-Chemical Influences on this compound Hydrolysis

The rate of enzymatic hydrolysis of this compound is significantly influenced by environmental and physico-chemical factors such as pH and temperature.

pH Dependence of Enzyme Activity Towards this compound

The pH of the reaction environment plays a crucial role in the ionization state of amino acid residues within the enzyme's active site, which in turn affects substrate binding and catalysis. Studies on the trypsin-catalyzed hydrolysis of a similar p-nitroanilide substrate, N-α-benzyloxycarbonyl-L-lysine p-nitroanilide, revealed that the catalytic efficiency (kcat/KM) is maximal at alkaline pH and decreases with decreasing pH. acs.orgresearchgate.net This pH dependence was attributed to the ionization of two key residues in the trypsin active site: histidine-57 and aspartate-189. acs.orgresearchgate.net Protonation of either of these residues was found to abolish catalytic activity. acs.orgresearchgate.net

The pKa values derived from the pH dependence of kcat/KM for this substrate were 6.75 for histidine-57 and 4.10 for aspartate-189 in the free enzyme. acs.orgresearchgate.net The pH also influences the individual kinetic parameters, kcat and KM. For the hydrolysis of N-α-benzyloxycarbonyl-L-lysine p-nitroanilide by trypsin, kcat was found to be equal to the acylation rate constant (k2) over the studied pH range. acs.orgresearchgate.net

Table 1: pKa Values for Ionizable Groups in Trypsin Affecting Catalysis

| Enzyme State | Kinetic Parameter | pKa 1 | pKa 2 | Residue Assignment |

|---|---|---|---|---|

| Free Enzyme | kcat/KM | 6.75 ± 0.09 | 4.10 ± 0.13 | Histidine-57, Aspartate-189 |

Temperature Effects on this compound Catalysis

Temperature is another critical factor that affects the rate of enzyme-catalyzed reactions. As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of this compound hydrolysis, up to an optimal temperature. Beyond this point, the enzyme begins to denature, leading to a rapid decrease in activity. The specific optimal temperature and the temperature stability of an enzyme are characteristic properties that can be determined using this compound as a substrate.

Methodological Frameworks and Advanced Research Applications

Spectrophotometric Assay Development and Optimization for N-Acetyl-L-alanine 4-nitroanilide

The development of a robust spectrophotometric assay using AANA is fundamental for its application in enzyme kinetics and inhibitor screening. This involves careful optimization of several parameters to ensure accuracy and reliability.

The enzymatic hydrolysis of this compound releases the chromophore 4-nitroaniline (B120555) (p-nitroaniline). The concentration of this product is determined by measuring its absorbance. The selection of the optimal wavelength for this measurement is critical. While the maximum absorbance of p-nitroaniline is around 380-381 nm, measurements are more commonly performed at 405 nm or 410 nm. nih.govtaylorandfrancis.comsigmaaldrich.com This is to minimize the interference from the absorbance of the substrate itself, which can overlap with the product's absorbance at lower wavelengths. sigmaaldrich.com

The molar extinction coefficient (ε) of p-nitroaniline is a crucial constant for calculating the concentration of the released product from the measured absorbance using the Beer-Lambert law. This coefficient, however, can vary depending on the specific assay conditions, such as pH and solvent composition. nih.gov It is therefore often necessary to determine the extinction coefficient under the precise experimental conditions being used. preprints.org

Several values for the molar extinction coefficient of p-nitroaniline have been reported in the literature, which highlights the influence of measurement conditions.

Interactive Table 1: Reported Molar Extinction Coefficients of p-Nitroaniline

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | Wavelength (nm) | Source |

| 10,500 | 405 | sigmaaldrich.com |

| 9,920 | Not Specified | sigmaaldrich.com |

| 9,800 | 410 | sigmaaldrich.com |

| 8,800 | 410 | sigmaaldrich.comresearchgate.net |

| 6,993 | 405 | preprints.org |

| 12,800 | 380 | cdnsciencepub.com |

The variation in these values underscores the importance of either using a standardized, accepted value for a specific buffer system or determining it experimentally for novel conditions to ensure accurate quantification of enzyme activity. nih.govpreprints.org

A well-developed spectrophotometric assay using this compound should exhibit high sensitivity, a linear response over a relevant range of product concentrations, and good reproducibility. The sensitivity of the assay is directly related to the molar extinction coefficient of p-nitroaniline and the ability to detect small changes in its concentration. For instance, a high-performance liquid chromatography (HPLC) method developed to quantify p-nitroaniline from the enzymatic activity of N-acetylmuramoyl-l-alanine amidase demonstrated excellent linearity (R² = 0.9999) over a concentration range of 0.1 to 100 μM and a low limit of detection of 0.033 μM. rsc.org This indicates that assays based on p-nitroaniline release can be highly sensitive.

Reproducibility is essential for the reliability of any assay. A study on N-acetylmuramoyl-L-alanine amidase reported a relative standard deviation (RSD) of less than 2% for precision, indicating high reproducibility. rsc.org Similarly, a sensitive and highly reproducible assay for the same enzyme was developed using radiolabeled substrate, demonstrating the robustness achievable in such analytical methods. nih.gov These examples, while not all directly using AANA, highlight the potential for developing highly reliable assays based on the detection of its cleavage product.

High-Throughput Screening Methodologies Leveraging this compound

The chromogenic nature of this compound makes it highly suitable for high-throughput screening (HTS) of enzyme inhibitors. chemimpex.com HTS allows for the rapid testing of large libraries of chemical compounds for their ability to modulate the activity of a target enzyme. The assay's simplicity, where enzyme activity is directly proportional to the rate of color change, is a significant advantage in this context.

In a typical HTS setup, the enzyme, substrate (AANA), and test compounds are mixed in the wells of a microplate. A plate reader then measures the absorbance at regular intervals to determine the rate of p-nitroaniline formation. This allows for the efficient identification of "hits"—compounds that significantly inhibit the enzyme's activity. For example, a fluorescence-based HTS assay was developed to screen for inhibitors of human aspartate N-acetyltransferase (ANAT), demonstrating the adaptability of such screening platforms. nih.gov Although this specific example uses a fluorescence-based method, the principles are readily transferable to absorbance-based assays using substrates like AANA.

Comparative Analysis of this compound with Alternative Chromogenic Substrates and Natural Substrates

The choice of substrate is critical in any enzyme assay. This compound is one of several chromogenic substrates available for proteases. Its utility is often compared with other similar compounds and with the natural substrates of the enzyme being studied.

Compared to L-alanine 4-nitroanilide, which is a substrate for L-alanine aminopeptidase (B13392206), the N-acetyl group in AANA alters the substrate's specificity. This modification can make it a more specific substrate for certain enzymes or useful in distinguishing between different enzyme activities. For instance, L-alanine 4-nitroanilide is noted for its high rate of hydrolysis and good solubility, making it a preferred substrate for determining alanine (B10760859) aminopeptidase (AAP) activity. sigmaaldrich.com

The primary advantage of chromogenic substrates like AANA over natural substrates is the ease of detecting the reaction product. Assays with natural substrates often require more complex analytical techniques, such as HPLC or mass spectrometry, to separate and quantify the products. The direct colorimetric readout provided by AANA simplifies the assay and makes it more amenable to HTS. However, it is important to recognize that results obtained with an artificial substrate like AANA may not always perfectly reflect the enzyme's activity on its natural substrate. Therefore, promising inhibitor candidates identified using AANA are often further validated using assays with the natural substrate.

Integration of this compound Assays in Enzyme Purification and Structural Elucidation Efforts

Assays utilizing this compound are instrumental throughout the process of enzyme research, from purification to structural studies. During enzyme purification, a quick and reliable assay is needed to track the enzyme's activity across different purification steps. The AANA-based spectrophotometric assay is ideal for this purpose, allowing researchers to quickly assess the enzyme content of various fractions. pubcompare.ai

For example, during the purification of porcine aminopeptidase P, N-acetyl-alanine p-nitroanilide was used as a substrate to monitor the enzyme's activity in the collected fractions. pubcompare.ai This enabled the identification of the fractions containing the highest enzymatic activity, which were then pooled for further purification.

Furthermore, once a purified enzyme is obtained, AANA can be used in kinetic studies to characterize the enzyme's catalytic mechanism and to determine key parameters such as Kₘ and kₖₐₜ. These kinetic data are crucial for understanding the enzyme's function and for the development of potent and specific inhibitors. The structural elucidation of an enzyme in complex with an inhibitor, often guided by kinetic data obtained with substrates like AANA, can provide detailed insights into the molecular basis of its function and inhibition.

Emerging Trends and Future Directions in N Acetyl L Alanine 4 Nitroanilide Research

Design and Synthesis of Novel N-Acetyl-L-alanine 4-nitroanilide Analogs for Enhanced Selectivity

While this compound is a valuable tool, its specificity can be limited, as some proteases may exhibit broad substrate recognition. haemochrom.de To address this, researchers are actively designing and synthesizing novel analogs to improve selectivity for specific enzymes. This involves modifying the core structure of this compound to create substrates that are more selectively cleaved by the target enzyme.

One approach involves the synthesis of new chromogenic substrates with altered amino acid sequences. nih.gov By reconstructing parts of a target protein's amino acid sequence, synthetic substrates can achieve selectivity similar to that of the natural substrates for a specific enzyme. haemochrom.de For instance, a general method has been developed for synthesizing new chromogenic substrates for aspartyl proteases, demonstrating the feasibility of creating tailored substrates for specific enzyme classes. nih.gov

Another strategy focuses on attaching different chemical groups to the alanine (B10760859) or nitroanilide moieties. These modifications can influence the substrate's binding affinity and susceptibility to cleavage by different proteases. For example, the synthesis of a new arginine derivative, N-benzyloxycarbonyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide hydrochloride, resulted in a substrate that was cleaved by trypsin much more readily than other similar substrates. nih.gov

The table below provides examples of different chromogenic substrates and their target enzymes, illustrating the principle of designing specific substrates for various enzymatic assays.

Table 1: Examples of Chromogenic Substrates and Their Target Enzymes

| Chromogenic Substrate | Target Enzyme(s) |

| N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride | Trypsin and trypsin-like proteases |

| Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide | Human leukocyte elastase sigmaaldrich.com |

| Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Human leukocyte cathepsin G sigmaaldrich.com |

| N-α-acetyl-Tyr-Val-Ala-Asp-p-nitroanilide | Caspase-1 sigmaaldrich.com |

| S-Butyrylthiocholine Iodide | Cholinesterases sigmaaldrich.com |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | β-galactosidase sigmaaldrich.com |

| p-Nitrophenyl-α-D-glucopyranoside | α-glucosidase sigmaaldrich.com |

Application of this compound in the Discovery of Uncharacterized Enzymes and Pathways

The vast amount of sequence data generated from genome projects has revealed numerous genes with unknown or incorrectly assigned functions. researchgate.net this compound and its analogs can serve as valuable tools in functional genomics to identify and characterize novel enzymes and metabolic pathways. nih.gov

By screening libraries of uncharacterized enzymes or microbial extracts against a panel of chromogenic substrates, including this compound, researchers can identify novel enzymatic activities. A color change indicates that an enzyme in the sample can hydrolyze the substrate, providing a starting point for further investigation. This approach has been successfully used to discover novel enzymes with potential biotechnological applications. nih.gov

Furthermore, metabolomics, the large-scale study of small molecules, can be combined with in silico pathway analysis to elucidate the function of orphan genes. nih.gov By analyzing the metabolic profiles of organisms, researchers can identify changes that occur due to genetic modifications. This information, combined with computational predictions, can help to identify the roles of uncharacterized enzymes in metabolic pathways. nih.govnih.gov For example, the discovery of four novel pathways for D-apiose catabolism was achieved through the iterative use of sequence similarity networks and genome neighborhood networks. nih.gov

The table below illustrates how different analytical approaches can be combined to discover new enzyme functions.

Table 2: Integrated Approaches for Discovering Novel Enzyme Functions

| Approach | Description |

| Functional Genomics | Utilizes metabolome data and in silico pathway analysis to identify the function of orphan genes. nih.gov |

| Genomic Enzymology | Employs web tools to visualize and analyze sequence and function space in protein families and genome neighborhoods to guide the discovery of uncharacterized enzymes. researchgate.net |

| Metabolomics and Proteomics-Assisted Annotation | Compares computational predictions of metabolite production with experimental observations to identify missing enzymes in metabolic networks. nih.gov |

Computational Approaches to Model Enzyme-N-Acetyl-L-alanine 4-nitroanilide Interactions

Computational modeling has become an indispensable tool for understanding the intricate details of enzyme-substrate interactions at the molecular level. Techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations provide valuable insights into how this compound binds to an enzyme's active site and the mechanism of its hydrolysis. nih.govnih.gov

Molecular docking studies can predict the preferred binding orientation of this compound within the enzyme's active site and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov This information is crucial for understanding substrate specificity and for designing more potent and selective inhibitors.

QM/MM simulations offer a more detailed and dynamic view of the enzymatic reaction. nih.govbris.ac.uk In this approach, the region of the system where the chemical reaction occurs (the QM region, e.g., the substrate and key active site residues) is treated with a high level of quantum mechanical theory, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. nih.govmdpi.com This allows researchers to model the entire catalytic process, including the formation of transition states and intermediates, providing a deeper understanding of the reaction mechanism. nih.gov Recently, the development of neural network potentials has shown promise in accelerating QM/MM simulations, making these powerful methods more accessible. nju.edu.cn

The table below summarizes key computational methods used to study enzyme-substrate interactions.

Table 3: Computational Methods for Modeling Enzyme-Substrate Interactions

| Method | Description | Key Insights |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein. | Identifies key binding interactions and informs the design of new molecules. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines quantum mechanics and molecular mechanics to model chemical reactions in enzymes. | Elucidates reaction mechanisms, transition states, and energy barriers. nih.govnih.govbris.ac.uk |

| Near-attack conformation (NAC) analysis | A computational model that simplifies the analysis of enzyme-catalyzed reactions by focusing on the specific conformations that are poised for reaction. | Facilitates the rapid screening of enzyme mutants and the design of novel biocatalysts. nih.gov |

Advancements in Microfluidic and Miniaturized Assays Incorporating this compound

The demand for high-throughput screening (HTS) in drug discovery and enzyme research has driven the development of miniaturized assay formats. nih.gov this compound is well-suited for these platforms due to its chromogenic nature, which allows for simple and direct detection of enzyme activity. chemimpex.com

Microfluidic devices, also known as "lab-on-a-chip" systems, enable enzymatic assays to be performed in picoliter to nanoliter volumes. This drastically reduces the consumption of expensive reagents and allows for the rapid analysis of thousands of samples. The integration of this compound into microfluidic assays allows for high-throughput screening of enzyme inhibitors and the characterization of enzyme kinetics with minimal sample requirements.

Similarly, the use of microtiter plates in conjunction with robotic liquid handling systems has become a standard for HTS. Assays using this compound can be readily adapted to 384-well or even higher-density plate formats, enabling the screening of large compound libraries to identify potential drug leads. nih.gov For example, a fluorescence-based HTS assay was developed to identify inhibitors of human aspartate N-acetyltransferase (ANAT), an enzyme implicated in Canavan disease. nih.gov

These advancements in miniaturization not only increase throughput but also offer the potential for developing more sensitive and cost-effective diagnostic tools based on enzymatic assays with chromogenic substrates like this compound.

Q & A

Q. What is the role of N-Acetyl-L-alanine 4-nitroanilide in enzymatic assays, and how is its hydrolysis quantified?

This compound is a chromogenic substrate used to measure enzymatic activity, particularly for proteases or aminopeptidases. Upon hydrolysis, it releases 4-nitroaniline, which absorbs strongly at 405–410 nm, enabling spectrophotometric quantification . Key considerations include:

- Assay Design : Optimize substrate concentration (near Km), buffer composition (e.g., Tris-HCl at pH 7.0–8.0), and temperature (typically 25–37°C) to align with enzyme kinetics .

- Interference Mitigation : Account for spontaneous substrate degradation by including blank controls. Use inhibitors (e.g., EDTA for metalloproteases) to confirm enzyme specificity .

Q. What synthetic routes and purification methods are recommended for this compound?

Synthesis typically involves:

- Acylation : React L-alanine with acetic anhydride to form N-Acetyl-L-alanine, followed by coupling with 4-nitroaniline via carbodiimide-mediated conjugation .

- Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

- Stability : Store lyophilized substrate at –20°C in anhydrous conditions to prevent hydrolysis. Pre-warm to room temperature before use to avoid condensation .

Q. Which analytical techniques are most effective for characterizing this compound and its degradation products?

- UV-Vis Spectroscopy : Quantify 4-nitroaniline release (ε ~ 9,500–10,500 M⁻¹cm⁻¹ at 405 nm) .

- HPLC-MS/MS : Use reverse-phase columns (e.g., C18) with mobile phases (0.1% formic acid in acetonitrile/water) to resolve substrate and products. Monitor transitions m/z 293→105 (substrate) and m/z 139→93 (4-nitroaniline) .

- NMR : Confirm structural integrity via ¹H NMR (D₂O, δ 8.2 ppm for aromatic protons) and ¹³C NMR (δ 170 ppm for carbonyl groups) .

Advanced Research Questions

Q. How does structural modification of this compound influence enzyme specificity and catalytic efficiency?

- Substrate Specificity : Replace the acetyl group with benzoyl or succinyl moieties to test steric/electronic effects on enzyme binding. For example, N-Succinyl-L-alanine 4-nitroanilide enhances sensitivity to bacterial proteases .

- Kinetic Analysis : Compare kcat/Km values across analogs using stopped-flow spectroscopy. Mutagenesis studies (e.g., active-site residues) can elucidate binding determinants .

Q. How to resolve contradictory kinetic data (e.g., variable Vmax) observed in assays with this compound?

- Buffer Effects : Test alternative buffers (e.g., HEPES vs. Tris) to rule out pH-dependent enzyme instability .

- Substrate Aggregation : Assess solubility via dynamic light scattering; use detergents (e.g., 0.1% Triton X-100) to prevent aggregation at high concentrations .

- Global Fitting : Apply models like Michaelis-Menten with a non-linear regression tool (e.g., GraphPad Prism) to account for non-ideal behavior .

Q. What are the degradation pathways of this compound under physiological conditions, and how can they be tracked?

- Hydrolysis : Dominant pathway in aqueous buffers (pH > 6.0), yielding 4-nitroaniline and N-Acetyl-L-alanine. Monitor via TLC (Rf 0.3 for substrate vs. 0.7 for 4-nitroaniline) .

- Photodegradation : Exposure to UV light accelerates nitro group reduction. Use amber vials and minimize light exposure during assays .

- Mass Spectrometry : Identify byproducts (e.g., acetylated derivatives) using high-resolution LC-QTOF-MS .

Q. How to design inhibition studies using this compound as a substrate?

- Competitive Inhibition : Pre-incubate enzyme with inhibitors (e.g., bestatin for aminopeptidases) and measure increased Km without affecting Vmax.

- Irreversible Inhibition : Use mechanism-based inhibitors (e.g., PMSF for serine proteases) and track time-dependent activity loss. Calculate Ki via progress curve analysis .

Q. Can this compound be adapted for high-throughput screening (HTS) of enzyme libraries?

- Microplate Format : Optimize substrate concentration (≤ 2× Km) and assay volume (≤ 100 µL) for 96-/384-well plates. Use kinetic reads (every 30 sec for 30 min) to capture initial rates .

- Automation : Pair with robotic liquid handlers for consistent dispensing. Validate Z’-factor (>0.5) using positive/negative controls (e.g., active enzyme vs. heat-inactivated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.